molecular formula C11H13FN2 B15240905 1-(3-fluoropropyl)-1H-indol-7-amine

1-(3-fluoropropyl)-1H-indol-7-amine

Katalognummer: B15240905
Molekulargewicht: 192.23 g/mol
InChI-Schlüssel: UMZJKGSASGHGKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-fluoropropyl)-1H-indol-7-amine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a fluoropropyl group in this compound adds to its unique chemical properties, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluoropropyl)-1H-indol-7-amine typically involves the introduction of a fluoropropyl group to an indole scaffold. One common method involves the reaction of indole with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized using automated systems to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-fluoropropyl)-1H-indol-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(3-fluoropropyl)-1H-indol-7-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors

Wirkmechanismus

The mechanism of action of 1-(3-fluoropropyl)-1H-indol-7-amine involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmitter pathways and exhibiting potential antidepressant effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(3-fluoropropyl)-1H-indole-3-carboxylic acid
  • 1-(3-fluoropropyl)-1H-indole-5-amine
  • 1-(3-fluoropropyl)-1H-indole-2-carboxamide

Uniqueness

1-(3-fluoropropyl)-1H-indol-7-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for targeted research and development .

Eigenschaften

Molekularformel

C11H13FN2

Molekulargewicht

192.23 g/mol

IUPAC-Name

1-(3-fluoropropyl)indol-7-amine

InChI

InChI=1S/C11H13FN2/c12-6-2-7-14-8-5-9-3-1-4-10(13)11(9)14/h1,3-5,8H,2,6-7,13H2

InChI-Schlüssel

UMZJKGSASGHGKL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)N)N(C=C2)CCCF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.